

DRP1i27 dihydrochloride as a chemical probe for Drp1 function

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Compound of Interest						
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An In-depth Technical Guide to **DRP1i27 Dihydrochloride** as a Chemical Probe for Drp1 Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of mitochondrial dynamics is crucial for understanding cellular health and numerous pathologies, with the Dynamin-related protein 1 (Drp1) acting as the master regulator of mitochondrial fission. The development of specific chemical probes to modulate Drp1 activity is paramount for both basic research and therapeutic discovery. This guide provides a comprehensive technical overview of **DRP1i27 dihydrochloride**, a novel small molecule inhibitor of human Drp1. Unlike the widely used but non-specific inhibitor Mdivi-1, DRP1i27 has been demonstrated to directly bind to the GTPase domain of human Drp1, inhibiting its function and producing cellular effects that are strictly dependent on the presence of Drp1.[1][2][3] This document details its mechanism of action, quantitative binding and activity data, key experimental protocols, and the critical signaling pathways it modulates, establishing DRP1i27 as a high-quality chemical probe for interrogating Drp1 function.[1][4]

Introduction: The Role of Drp1 in Mitochondrial Dynamics and the Need for Specific Probes



Mitochondria form a dynamic network that is constantly remodeled by opposing processes of fusion and fission.[4] This balance is essential for mitochondrial quality control, energy production, cell division, and apoptosis.[4][5] The primary mediator of mitochondrial fission is Drp1, a large GTPase that translocates from the cytosol to the outer mitochondrial membrane (OMM).[4][6][7] At the OMM, Drp1 oligomerizes into ring-like structures that use the energy from GTP hydrolysis to constrict and divide the mitochondrion.[6][7][8]

Given its central role, the dysregulation of Drp1 and excessive mitochondrial fission are implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[5][8] This makes Drp1 a compelling therapeutic target.

A chemical probe is a small molecule used to study the function of a specific protein in biological systems.[9][10] A high-quality probe must be potent, selective, and well-characterized.[9][11] For years, Mdivi-1 was the most common tool used to inhibit Drp1. However, mounting evidence shows it has significant off-target effects, most notably the inhibition of Complex I of the electron transport chain, and its direct interaction with human Drp1 is questionable.[1][12][13] This lack of specificity can lead to erroneous conclusions about the role of Drp1. DRP1i27 was developed to overcome these limitations, offering a more reliable tool to dissect Drp1's specific functions.[1][2]

DRP1i27 Dihydrochloride: A Specific Inhibitor of Human Drp1 Discovery and Mechanism of Action

DRP1i27 was identified through an in silico virtual screening of compound libraries against the crystal structure of the human Drp1 GTPase domain.[2][12][14] This computational approach prioritized molecules with a high predicted binding affinity for the enzyme's active site.

The mechanism of action of DRP1i27 is direct inhibition of Drp1's enzymatic function:

- Direct Binding: DRP1i27 directly binds to the GTPase domain of human Drp1.[2][4][14][15] Molecular docking studies predict that it fits within the GTPase binding pocket, forming hydrogen bonds with key residues Gln34 and Asp218.[4][15][16]
- Inhibition of GTPase Activity: By occupying the active site, DRP1i27 inhibits the hydrolysis of GTP, a step that is essential for the conformational changes Drp1 undergoes to sever the



mitochondrial membrane.[1][4]

• Drp1-Dependent Cellular Effects: The inhibitory effect of DRP1i27 on mitochondrial fission is contingent on the presence of Drp1. In Drp1 knock-out (KO) cells, DRP1i27 has no effect on mitochondrial morphology, confirming its high specificity.[2][3][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the interaction of DRP1i27 with Drp1 and its effects in cellular models.

Table 1: Binding Affinity of DRP1i27 to Human Drp1

Parameter	Method	Value (KD)	Target	Reference(s)
Binding Affinity	Surface Plasmon Resonance (SPR)	286 μΜ	Human Drp1 isoform 3	[14][15][17][18]

| Binding Affinity | Microscale Thermophoresis (MST) | 190 μ M | Human Drp1 isoform 3 |[14][15] [17][18] |

Table 2: Functional Activity and Cellular Effects of DRP1i27



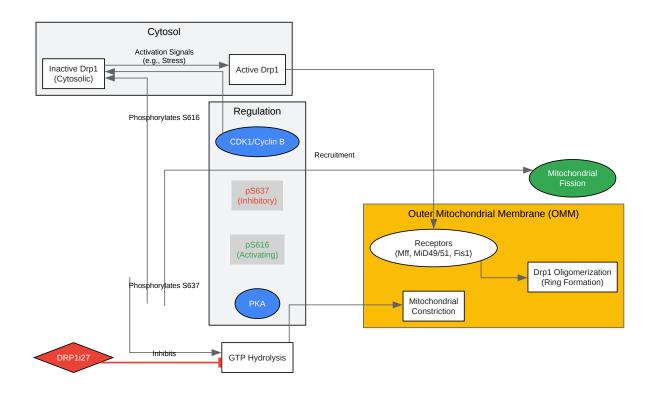
Parameter	Cell Line <i>l</i> System	Concentration(s)	Effect	Reference(s)
Effective Concentration Range	Human and mouse fibroblasts	0 - 50 μΜ	Promotes fused mitochondrial networks in a Drp1- dependent manner.	[15][16][17]
Inhibition of Mitochondrial Fragmentation	HL-1 cells (simulated ischemia- reperfusion)	50 μΜ	Significant reduction in the percentage of cells with fragmented mitochondria.	[3][14]
Cytoprotection	Human iPSC- derived cardiomyocytes (Doxorubicin- induced toxicity)	50 μΜ	Significantly reduced cytotoxicity as measured by LDH release.	[3][14][17]

| GTPase Activity Inhibition | Recombinant Human Drp1 | 5 μ M | Statistically significant reduction in GTP hydrolysis. |[13][18] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is key to understanding the role and validation of DRP1i27.

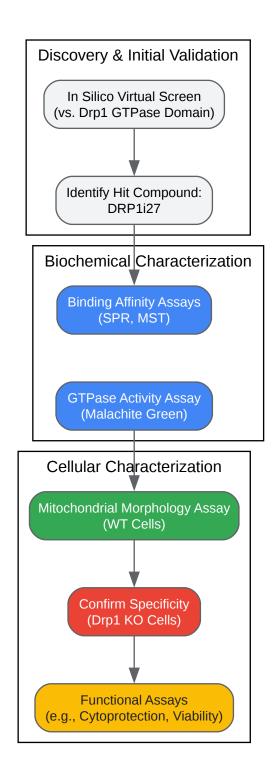




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Caption: Drp1-mediated fission pathway and its direct inhibition by DRP1i27.

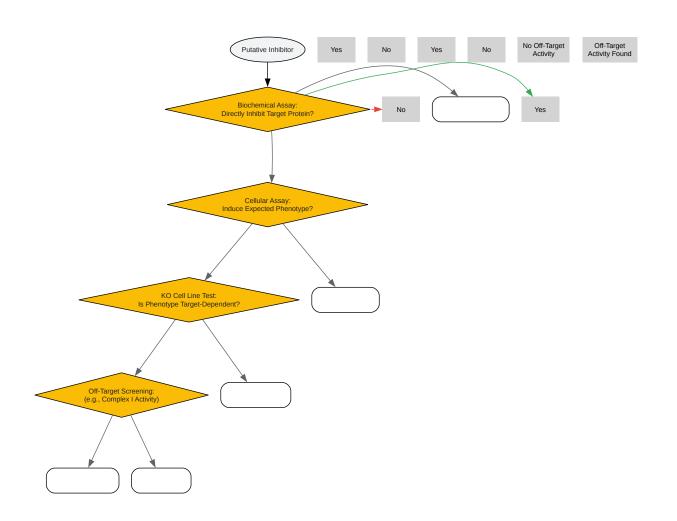




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Caption: Experimental workflow for the discovery and characterization of DRP1i27.





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